molecular formula C12Cl5F5 B14538617 2,3,4,5,6-Pentachloro-2',3',4',5',6'-pentafluoro-1,1'-biphenyl CAS No. 61908-08-5

2,3,4,5,6-Pentachloro-2',3',4',5',6'-pentafluoro-1,1'-biphenyl

Cat. No.: B14538617
CAS No.: 61908-08-5
M. Wt: 416.4 g/mol
InChI Key: DTCWFVWVOATAFU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl is a highly chlorinated and fluorinated biphenyl compound. This compound is part of a broader class of polychlorinated biphenyls (PCBs) and polychlorinated biphenyl derivatives, which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also raise environmental and health concerns due to their persistence and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. The process includes:

    Chlorination: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride.

    Fluorination: The chlorinated biphenyl is then fluorinated using a fluorinating agent like antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.

    Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives are formed.

    Oxidation Products: Oxidized derivatives such as biphenyl carboxylic acids.

    Reduction Products: Reduced derivatives like biphenyl alcohols.

Scientific Research Applications

2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of halogenated biphenyls.

    Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Studied for its potential therapeutic applications and toxicological effects.

    Industry: Utilized in the development of flame retardants, dielectric fluids, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentachlorobiphenyl: Similar in structure but lacks fluorine atoms.

    2,2’,3,4,5’-Pentachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern.

    2,3’,4,4’,5’-Pentachlorobiphenyl: A chlorinated biphenyl with substitutions at different positions.

Uniqueness

2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl is unique due to its high degree of halogenation, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in industrial applications but also raises concerns about its environmental persistence and potential health impacts.

Properties

CAS No.

61908-08-5

Molecular Formula

C12Cl5F5

Molecular Weight

416.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentafluorophenyl)benzene

InChI

InChI=1S/C12Cl5F5/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)10(20)12(22)11(21)9(2)19

InChI Key

DTCWFVWVOATAFU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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